Anthracene, decafluoro-

Catalog No.
S13963359
CAS No.
1580-19-4
M.F
C14F10
M. Wt
358.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene, decafluoro-

CAS Number

1580-19-4

Product Name

Anthracene, decafluoro-

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decafluoroanthracene

Molecular Formula

C14F10

Molecular Weight

358.13 g/mol

InChI

InChI=1S/C14F10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20

InChI Key

SYVNSELUWFDWOQ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C3C(=C1F)C(=C(C(=C3F)F)F)F)F)C(=C(C(=C2F)F)F)F

Anthracene, decafluoro- is a polycyclic aromatic hydrocarbon characterized by the formula C₁₄F₁₀. This compound is derived from anthracene, a solid aromatic hydrocarbon consisting of three fused benzene rings, by substituting all ten hydrogen atoms with fluorine atoms. The result is a colorless to pale yellow solid that exhibits unique chemical properties due to the presence of fluorine, which significantly alters its reactivity and interactions compared to its parent compound, anthracene .

Synthesis of anthracene, decafluoro- typically involves:

  • Fluorination of Anthracene: This can be achieved through direct fluorination methods using elemental fluorine or other fluorinating agents under controlled conditions. This process usually requires specific temperatures and pressures to ensure complete substitution without decomposition.
  • Chemical Vapor Deposition: Another method includes vapor-phase fluorination techniques that allow for precise control over the degree of fluorination and can yield high-purity products .

Anthracene, decafluoro- has several applications across various fields:

  • Material Science: Due to its unique electronic properties, it is being explored in organic electronics and as a potential semiconductor material.
  • Fluorescent Dyes: Its fluorescence properties make it suitable for use in fluorescent labeling and tracing applications.
  • Chemical Intermediates: It serves as a precursor for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals .

Studies on the interactions of anthracene, decafluoro- with other compounds reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metals. The unique electronic properties imparted by the fluorine atoms may enhance these interactions compared to non-fluorinated analogs. Further research is needed to explore these interactions in detail .

Anthracene, decafluoro- shares similarities with several other polycyclic aromatic hydrocarbons and their derivatives. A comparison highlights its uniqueness:

Compound NameFormulaUnique Features
AnthraceneC₁₄H₁₀Basic structure without fluorination
Fluorinated AnthracenesC₁₄H₈F₂Partial substitution with fewer fluorine atoms
PhenanthreneC₁₄H₁₀Similar structure but different arrangement
PyreneC₁₄H₈Four fused rings; different reactivity
9-FluorenoneC₁₂H₈OContains a carbonyl group; different functionality

Anthracene, decafluoro- stands out due to its complete substitution of hydrogen with fluorine, making it less reactive yet potentially useful in specialized applications where such properties are advantageous .

XLogP3

5.4

Hydrogen Bond Acceptor Count

10

Exact Mass

357.98403162 g/mol

Monoisotopic Mass

357.98403162 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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